molecular formula C11H16N2O2 B13807347 N-Hydroxy-2-(4-methoxy-2,5-dimethyl-phenyl)-acetamidine CAS No. 885952-55-6

N-Hydroxy-2-(4-methoxy-2,5-dimethyl-phenyl)-acetamidine

Cat. No.: B13807347
CAS No.: 885952-55-6
M. Wt: 208.26 g/mol
InChI Key: LAFPVERNYXJFIH-UHFFFAOYSA-N
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Description

N-Hydroxy-2-(4-methoxy-2,5-dimethyl-phenyl)-acetamidine is an organic compound that belongs to the class of hydroxamic acids. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2-(4-methoxy-2,5-dimethyl-phenyl)-acetamidine typically involves the reaction of a suitable precursor with hydroxylamine. The reaction conditions may include:

    Temperature: Moderate temperatures (e.g., 25-50°C) are often used.

    Solvent: Common solvents include ethanol, methanol, or water.

    Catalysts: Acid or base catalysts may be employed to facilitate the reaction.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be utilized.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2-(4-methoxy-2,5-dimethyl-phenyl)-acetamidine can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oximes or nitriles.

    Reduction: Reduction to amines or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential as an enzyme inhibitor or modulator.

    Medicine: Investigated for therapeutic applications, such as anticancer or antimicrobial agents.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-Hydroxy-2-(4-methoxy-2,5-dimethyl-phenyl)-acetamidine involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of enzymes such as metalloproteases or histone deacetylases.

    Pathways: Modulation of signaling pathways involved in cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-Hydroxybenzimidamide: Another hydroxamic acid with similar biological activities.

    N-Hydroxy-2-phenylacetamidine: A structurally related compound with potential therapeutic applications.

Uniqueness

N-Hydroxy-2-(4-methoxy-2,5-dimethyl-phenyl)-acetamidine is unique due to its specific substitution pattern, which may confer distinct biological properties and reactivity compared to other hydroxamic acids.

Conclusion

This compound is a compound of interest in various scientific fields

For detailed and specific information, consulting scientific literature and databases is recommended

Properties

CAS No.

885952-55-6

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

N'-hydroxy-2-(4-methoxy-2,5-dimethylphenyl)ethanimidamide

InChI

InChI=1S/C11H16N2O2/c1-7-5-10(15-3)8(2)4-9(7)6-11(12)13-14/h4-5,14H,6H2,1-3H3,(H2,12,13)

InChI Key

LAFPVERNYXJFIH-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=C(C=C1OC)C)C/C(=N\O)/N

Canonical SMILES

CC1=CC(=C(C=C1OC)C)CC(=NO)N

Origin of Product

United States

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